molecular formula C8H12N4O B1481585 2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol CAS No. 2091697-56-0

2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Cat. No. B1481585
CAS RN: 2091697-56-0
M. Wt: 180.21 g/mol
InChI Key: OFMHZCUHZUANAL-UHFFFAOYSA-N
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Description

The compound “2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol” is a complex organic molecule that contains an imidazole ring and a pyrazole ring . Imidazole and pyrazole rings are common structures in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring and a pyrazole ring, both of which are five-membered rings containing nitrogen atoms. The compound also contains an aminomethyl group (-NH2) and a hydroxyethyl group (-CH2OH), which could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and pyrazole rings, as well as the aminomethyl and hydroxyethyl groups. The nitrogen atoms in the rings could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar aminomethyl and hydroxyethyl groups could increase its solubility in polar solvents .

Scientific Research Applications

Antibacterial Activity

  • A study by Prasad (2021) describes the synthesis of novel derivatives involving 1H-imidazo[1,2-b]pyrazol and their subsequent evaluation for antibacterial activity. This research highlights the potential of these compounds in the development of new antibacterial agents.

Antioxidant and Antimicrobial Activities

  • Research by Bassyouni et al. (2012) focuses on synthesizing new derivatives of 1H-imidazo[1,2-b]pyrazol and testing their antioxidant and antimicrobial activities. The study suggests these compounds could be beneficial in treating oxidative stress-related disorders and infections.

Alzheimer’s Disease Therapy

  • The work by Boulebd et al. (2016) involves synthesizing imidazo pyranotacrines, which are derivatives of 1H-imidazo[1,2-b]pyrazol, for Alzheimer’s disease therapy. These compounds show promise as non-hepatotoxic and antioxidative agents with potential therapeutic applications in neurodegenerative diseases.

Potential Anticancer Agents

  • A study conducted in 1987 by Temple et al. synthesized imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, structurally related to 1H-imidazo[1,2-b]pyrazol, and evaluated them as potential anticancer agents.

Synthesis of Heterocyclic Derivatives

  • Saadi (2018) explored the synthesis of various heterocyclic derivatives from imidazole, showcasing the versatility of 1H-imidazo[1,2-b]pyrazol-related compounds in the creation of diverse chemical structures.

Novel Nucleoside Analogs

  • Research by Chien et al. (2005) demonstrated the synthesis of nucleoside analogs using 1H-imidazo[1,2-b]pyrazol, indicating its potential application in nucleic acid research and drug development.

Synthesis of Disubstituted Pyrazolo[1,5-a]pyrimidines

  • Li et al. (2012) synthesized novel 6-[(1,3,4-thiadiazol-2-yl)sulfanyl]-7-phenylpyrazolo[1,5-a]pyrimidines, showing the versatility of 1H-imidazo[1,2-b]pyrazol in synthesizing thioether-containing compounds.

Safety and Hazards

Without specific data, it’s difficult to provide information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of compounds containing imidazole and pyrazole rings is a vibrant area of research, given their prevalence in biologically active compounds. Future research could explore the synthesis, reactivity, and potential biological activity of this compound .

properties

IUPAC Name

2-[6-(aminomethyl)imidazo[1,2-b]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-6-7-5-8-11(3-4-13)1-2-12(8)10-7/h1-2,5,13H,3-4,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMHZCUHZUANAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)CN)N1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 3
2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 4
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2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 5
2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 6
2-(6-(aminomethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

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